1,2,3,5,6,8a-Hexahydroindolizine
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Overview
Description
1,2,3,5,6,8a-Hexahydroindolizine is a bicyclic nitrogen-containing heterocycle It is a derivative of indolizidine, which is a structural motif found in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5,6,8a-Hexahydroindolizine can be synthesized through several methods. One common approach involves the cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones under acidic conditions. This method typically uses acetic acid or silica gel as the catalyst, yielding the desired bicyclic product in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the cyclization reaction mentioned above could be explored for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5,6,8a-Hexahydroindolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated bicyclic compounds.
Scientific Research Applications
1,2,3,5,6,8a-Hexahydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound and its analogs are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,8a-Hexahydroindolizine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function .
Comparison with Similar Compounds
1,2,3,5,8,8a-Hexahydroindolizine: A closely related compound with similar structural features.
Indolizidine: The parent structure from which 1,2,3,5,6,8a-Hexahydroindolizine is derived.
Pyrrolizidine: Another bicyclic nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness: this compound is unique due to its specific ring structure and the presence of nitrogen, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C8H13N |
---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1,2,3,5,6,8a-hexahydroindolizine |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h1,4,8H,2-3,5-7H2 |
InChI Key |
GKTAYQOQPXXPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCCN2C1 |
Origin of Product |
United States |
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